5-Benzylidenehydantoin
Overview
Description
5-Benzylidenehydantoin is a chemical compound that belongs to the class of hydantoins, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a benzylidene group attached to the hydantoin ring. Hydantoins are known for their diverse biological activities and are found in several medicinal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenehydantoin typically involves the reaction of hydantoin with aromatic aldehydes through a Knoevenagel condensation reaction. This reaction is carried out in the presence of catalysts such as urea-p-toluenesulfonic acid or guanidine hydrochloride-triethylamine in solvents like polyethylene glycol . The reaction conditions can vary depending on the nature of the substituents on the aromatic aldehyde, with electron-rich aldehydes favoring the urea-p-toluenesulfonic acid catalyst and electron-poor aldehydes favoring the guanidine hydrochloride-triethylamine catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidenehydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydantoin ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylidenehydantoin oxides, while reduction can produce benzylhydantoin derivatives.
Scientific Research Applications
5-Benzylidenehydantoin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidenehydantoin involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as a tyrosine kinase inhibitor, blocking the ATP-binding site of EGFR . This inhibition leads to antiproliferative and proapoptotic effects, particularly in non-small cell lung cancer cell lines . Additionally, this compound induces DNA strand breaks and increases the expression of p53 and p21 proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Phenytoin: An anticonvulsant agent with a hydantoin core.
Nitrofurantoin: An antimicrobial agent containing a hydantoin moiety.
Azimilide: An antiarrhythmic agent with a hydantoin structure.
Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.
Uniqueness: 5-Benzylidenehydantoin is unique due to its benzylidene group, which imparts distinct biological activities compared to other hydantoin derivatives. Its ability to inhibit EGFR and induce DNA damage sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-benzylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
UDTSPKADQGPZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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